

In-Depth Technical Guide: 3-Chloro-2-(methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-(methoxymethoxy)phenylboronic acid

Cat. No.: B577785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential applications of **3-Chloro-2-(methoxymethoxy)phenylboronic acid**. The information is intended for use by trained professionals in a laboratory setting.

Chemical and Physical Properties

3-Chloro-2-(methoxymethoxy)phenylboronic acid, with a CAS Number of 1256355-47-1, is a substituted phenylboronic acid.^{[1][2]} While specific, experimentally determined physical and chemical data are limited, the following table summarizes available information.

Property	Value	Source
IUPAC Name	[3-Chloro-2-(methoxymethoxy)phenyl]boronic acid	[3]
CAS Number	1256355-47-1	[1]
Molecular Formula	C ₈ H ₁₀ BClO ₄	[2]
Molecular Weight	216.43 g/mol	
Physical State	Solid	
Purity	≥95%	[3]
Storage Temperature	Refrigerated	[1]
Solubility	No data available	
Melting Point	No data available	
Boiling Point	No data available	
Density	No data available	

Safety and Handling

The Safety Data Sheet (SDS) for **3-Chloro-2-(methoxymethoxy)phenylboronic acid** indicates that the toxicological properties of this substance have not been thoroughly investigated.[1][4] Therefore, it should be handled with care, assuming it is potentially hazardous.

Hazard Identification

According to the available Safety Data Sheet from Combi-Blocks, there is no GHS classification data and no known hazards are listed.[1] However, a GHS07 symbol is associated with the compound by some suppliers, which generally indicates the following potential hazards[3]:

- Harmful if swallowed
- Causes skin irritation

- Causes serious eye irritation
- May cause respiratory irritation

Precautionary Measures and Personal Protective Equipment (PPE)

Given the limited toxicological data, standard laboratory safety protocols for handling fine chemicals should be strictly followed.

Precautionary Measure	Recommendation	Source
Engineering Controls	Use only in a well-ventilated area, preferably in a chemical fume hood.	[4]
Eye/Face Protection	Wear safety glasses with side-shields or chemical goggles.	[4]
Skin Protection	Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.	[4]
Respiratory Protection	If dust is generated, use a NIOSH-approved respirator.	[4]
General Hygiene	Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.	[4]

First Aid Measures

Exposure Route	First Aid Procedure	Source
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.	[1]
Skin Contact	Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.	[1]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.	[1]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.	[1]

Storage and Disposal

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated.[\[1\]](#) Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Experimental Protocols

While specific experimental protocols for **3-Chloro-2-(methoxymethoxy)phenylboronic acid** are not readily available in the literature, its primary application is expected to be as a coupling

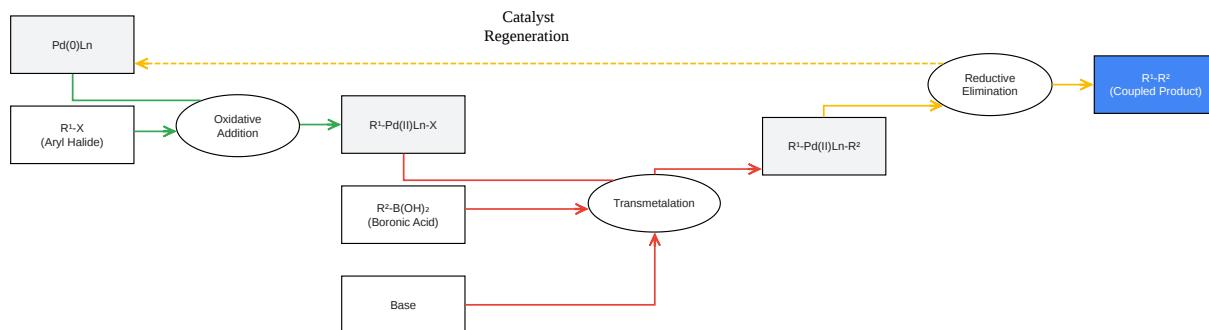
partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Below is a representative, general protocol for a Suzuki-Miyaura coupling reaction using a substituted phenylboronic acid.

Note: This is a generalized protocol and must be adapted and optimized for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling

Materials:

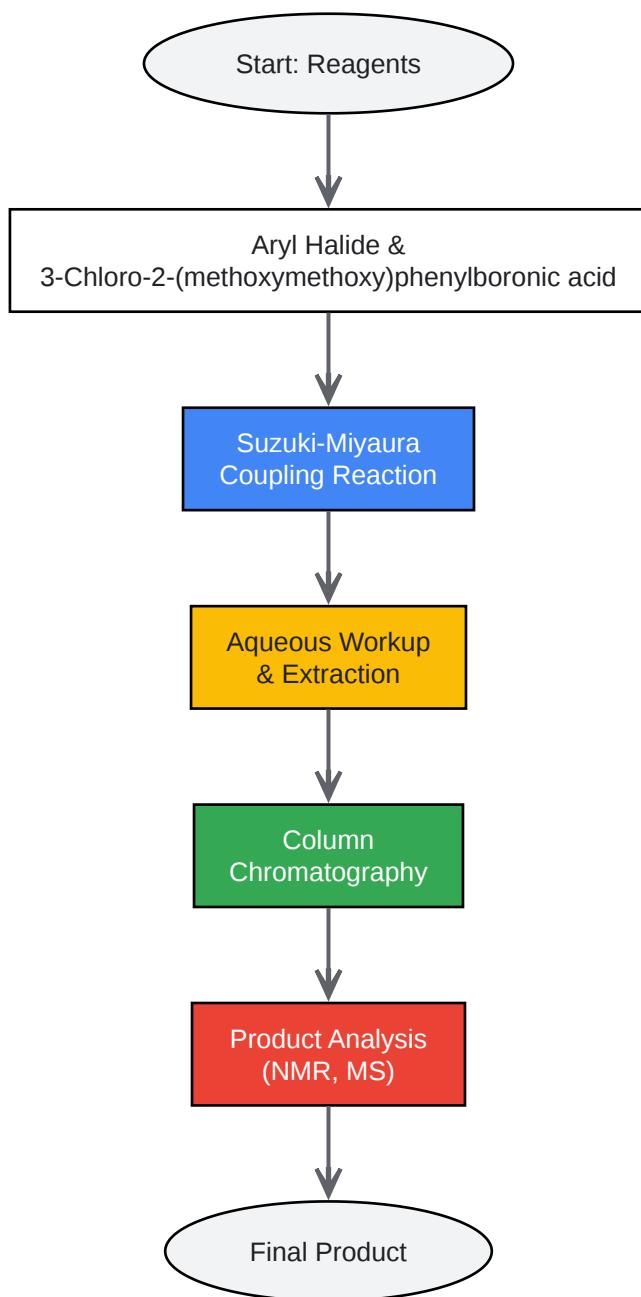
- Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
- **3-Chloro-2-(methoxymethoxy)phenylboronic acid** (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (0.01-0.05 eq)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , Na_2CO_3) (2.0-3.0 eq)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
- Inert atmosphere (Nitrogen or Argon)


Procedure:

- To a dry reaction vessel, add the aryl halide, **3-Chloro-2-(methoxymethoxy)phenylboronic acid**, and the base.
- The vessel is sealed with a septum and purged with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen or argon).
- Add the degassed solvent(s) via syringe.
- Add the palladium catalyst to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
- Cool the reaction mixture to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Reaction Mechanisms and Workflows


As a phenylboronic acid derivative, **3-Chloro-2-(methoxymethoxy)phenylboronic acid** is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Due to the lack of specific biological data for **3-Chloro-2-(methoxymethoxy)phenylboronic acid**, no signaling pathway diagrams can be provided at this time. The following diagram illustrates a general workflow for its use in a synthetic chemistry context.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. combi-blocks.com [combi-blocks.com]
- 2. 1256355-47-1 | MFCD11111911 | Boronic acid, B-[3-chloro-2-(methoxymethoxy)phenyl]- [aaronchem.com]
- 3. 3-Chloro-2-(methoxymethoxy)phenylboronic acid [synhet.com]
- 4. canbipharm.com [canbipharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Chloro-2-(methoxymethoxy)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577785#3-chloro-2-methoxymethoxy-phenylboronic-acid-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com